molecular formula C16H21NO2 B1604316 Cyclobutyl 3-(morpholinomethyl)phenyl ketone CAS No. 898792-38-6

Cyclobutyl 3-(morpholinomethyl)phenyl ketone

Cat. No. B1604316
M. Wt: 259.34 g/mol
InChI Key: PVOVNBZTMYSOKM-UHFFFAOYSA-N
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Description

Cyclobutyl 3-(morpholinomethyl)phenyl ketone (CMPK) is an organic compound with the molecular formula C10H15NO2. It is a highly reactive compound that has been widely studied due to its unique properties. CMPK is an important intermediate in the synthesis of pharmaceuticals and has been explored for its potential applications in various scientific research fields.

Scientific Research Applications

Crystallographic Studies
Compounds with structural similarities to Cyclobutyl 3-(morpholinomethyl)phenyl ketone, such as oxime derivatives containing succinimid and morpholin groups, have been analyzed for their crystal structures. These studies reveal details about molecular conformations, intermolecular interactions, and the configuration of oxime moieties, contributing to the understanding of molecular packing and stability in solid states (Dinçer, Özdemir, Yilmaz, & Cukurovalı, 2005).

Organic Synthesis and Catalysis
Research in organic synthesis has explored the use of morpholine and related structures in catalytic processes, such as the nickel-catalyzed formation of carbon-nitrogen bonds at the beta position of saturated ketones. This method provides an efficient route to β-enaminones, showcasing the utility of morpholine derivatives in facilitating key synthetic transformations (Ueno, Shimizu, & Kuwano, 2009).

Photophysical Properties
The study of phosphorescent cyclometalated iridium complexes highlights the impact of ligands on the photophysical properties of metal-organic frameworks. These insights are critical for the development of materials with tailored optical characteristics for applications in lighting and display technologies (Lamansky et al., 2001).

Antitumor Activity
Exploratory research into the antitumor activities of compounds structurally related to Cyclobutyl 3-(morpholinomethyl)phenyl ketone has been conducted. These studies aim to identify new therapeutic agents by examining the biological properties of tertiary aminoalkanol hydrochlorides derived from amino ketones (Isakhanyan et al., 2016).

Ligand Effects in Catalysis
The dramatic ligand effects in the catalytic asymmetric reductive aldol reaction of allenic esters to ketones have been documented. Research shows that the choice of ligand can significantly influence the outcome of catalytic reactions, affecting both the yield and selectivity of the products. This knowledge is instrumental in designing more efficient catalytic systems (Zhao, Oisaki, Kanai, & Shibasaki, 2006).

properties

IUPAC Name

cyclobutyl-[3-(morpholin-4-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO2/c18-16(14-4-2-5-14)15-6-1-3-13(11-15)12-17-7-9-19-10-8-17/h1,3,6,11,14H,2,4-5,7-10,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVOVNBZTMYSOKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(=O)C2=CC=CC(=C2)CN3CCOCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60643114
Record name Cyclobutyl{3-[(morpholin-4-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60643114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclobutyl 3-(morpholinomethyl)phenyl ketone

CAS RN

898792-38-6
Record name Cyclobutyl{3-[(morpholin-4-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60643114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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